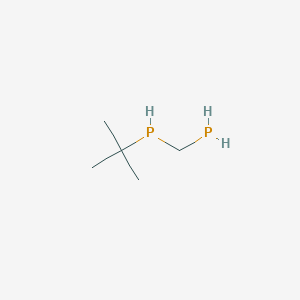

tert-Butyl(phosphanylmethyl)phosphane

Description

Contextualizing Bidentate Phosphine (B1218219) Ligands in Catalysis and Coordination Chemistry

Bidentate phosphine ligands are a cornerstone of modern catalysis and coordination chemistry. Their ability to chelate to a metal center through two phosphorus donor atoms forms a stable ring structure, which significantly influences the metal's electronic and steric environment. This chelate effect often leads to more stable and selective catalysts compared to their monodentate counterparts.

These ligands are instrumental in a vast array of transition metal-catalyzed reactions, including cross-coupling reactions (such as Suzuki, Heck, and Buchwald-Hartwig amination), hydrogenation, and hydroformylation. The geometry of the resulting metal complex, particularly the P-M-P "bite angle," is a critical parameter determined by the length and nature of the backbone connecting the phosphorus atoms. For a simple methylene (B1212753) (-CH2-) bridge, as is presumed for tert-Butyl(phosphanylmethyl)phosphane, a small bite angle is expected, which can enforce specific coordination geometries and promote unique reactivity at the metal center.

Interactive Table: Common Bidentate Phosphine Ligands and Their Structural Features

| Ligand Name | Abbreviation | Backbone | Typical Bite Angle (°) |

| Bis(diphenylphosphino)methane (B1329430) | dppm | -CH₂- | ~73 |

| 1,2-Bis(diphenylphosphino)ethane | dppe | -CH₂CH₂- | ~85 |

| 1,3-Bis(diphenylphosphino)propane | dppp | -CH₂CH₂CH₂- | ~91 |

| 1,1'-Bis(diphenylphosphino)ferrocene | dppf | Ferrocene (B1249389) | ~99 |

Note: Data presented is for representative metal complexes and can vary.

Significance of Steric Bulk and Electronic Properties in Phosphine Ligand Design, with Emphasis on tert-Butyl Groups

The efficacy of a phosphine ligand is governed by a delicate balance of its steric and electronic properties. The concept of the "cone angle," introduced by Chadwick Tolman, provides a quantitative measure of the steric bulk of a phosphine ligand. Large, bulky substituents, such as tert-butyl groups, create a sterically demanding environment around the metal center. This can facilitate reductive elimination steps in catalytic cycles and stabilize low-coordinate metal species, which are often the active catalysts.

Electronically, phosphines are typically σ-donors. The nature of the substituents on the phosphorus atom modulates its electron-donating ability. Alkyl groups, like the tert-butyl group, are strong electron donors. This increases the electron density on the phosphorus atom and, consequently, on the metal center to which it is coordinated. This enhanced electron density at the metal can promote important catalytic steps like oxidative addition. The combination of large steric bulk and strong electron-donating properties makes phosphines bearing tert-butyl groups highly effective ligands for challenging cross-coupling reactions.

Interactive Table: Tolman's Parameters for Common Phosphine Ligands

| Ligand | Cone Angle (θ)° | Electronic Parameter (ν) cm⁻¹ |

| P(CH₃)₃ | 118 | 2064.1 |

| PPh₃ | 145 | 2068.9 |

| PCy₃ | 170 | 2056.4 |

| P(t-Bu)₃ | 182 | 2056.1 |

The electronic parameter is based on the C-O stretching frequency of Ni(CO)₃L complexes. Lower values indicate stronger electron donation.

Overview of Research Trajectories for Alkyl-Substituted Phosphane Systems

Research in alkyl-substituted phosphane systems is continually driven by the pursuit of more active, selective, and stable catalysts. A major trajectory involves the synthesis of increasingly bulky and electron-rich ligands to tackle the activation of unreactive chemical bonds, such as those in aryl chlorides. The development of ligands like tri-tert-butylphosphine (B79228) and di(1-adamantyl)-n-butylphosphine (cataCXium A) are testaments to this approach.

Another significant area of research is the development of unsymmetrical phosphine ligands. umn.eduumn.edu By incorporating different substituents on the phosphorus atoms of a bidentate ligand, chemists can fine-tune the ligand's properties with greater precision. This can lead to catalysts with improved performance that would not be achievable with symmetrical ligands. Furthermore, the synthesis of chiral phosphines, including those with stereogenic phosphorus centers, remains a vibrant field of research, as these ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. ub.eduresearchgate.net The design of novel phosphine architectures, including those with unique backbones or functional groups, continues to push the boundaries of what is possible in homogeneous catalysis.

Properties

CAS No. |

113388-18-4 |

|---|---|

Molecular Formula |

C5H14P2 |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

tert-butyl(phosphanylmethyl)phosphane |

InChI |

InChI=1S/C5H14P2/c1-5(2,3)7-4-6/h7H,4,6H2,1-3H3 |

InChI Key |

URPDJZKCFNUICC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)PCP |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl Phosphanylmethyl Phosphane and Analogous Structures

Advanced and Stereoselective Synthesis Approaches

Modern synthetic chemistry has introduced sophisticated methods that offer greater control and efficiency in the synthesis of complex phosphine (B1218219) ligands, including stereoselective approaches and late-stage modifications.

A major drawback of working with phosphines is their sensitivity to oxidation. nih.gov To overcome this instability, the phosphorus lone pair can be protected through the formation of a phosphine-borane adduct (R₃P-BH₃). nih.govsid.ir These adducts are typically air-stable, crystalline solids that can be easily handled, purified by chromatography, and stored. wikipedia.orgthieme-connect.de The formation of the P-B bond renders the phosphine inert to many nucleophiles, moisture, and oxygen. sid.ir

The synthesis of phosphine-borane adducts is generally achieved by treating the parent phosphine with a source of borane (B79455), such as BH₃·THF or BH₃·DMS. sid.irwikipedia.org The protection strategy is integral to multi-step syntheses, allowing for chemical modifications on other parts of the molecule without affecting the phosphine moiety.

Once the synthesis is complete, the phosphine must be liberated from its borane complex. This deprotection is often accomplished by treating the adduct with an amine. wikipedia.org Kinetic studies have shown that this is a direct SN2-like transfer of the borane from the phosphorus to the nitrogen atom, rather than a dissociative process. nih.gov The rate and efficiency of the deprotection are significantly influenced by the choice of amine, the phosphine structure, and the solvent. nih.govresearchgate.net For aryl-rich phosphines, volatile amines like diethylamine (B46881) or pyrrolidine (B122466) are effective, while more sterically demanding alkyl-rich phosphines may require more reactive amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) at higher temperatures. nih.gov

| Deprotection Reagent | Conditions | Phosphine Type | Mechanism | Reference |

| Tertiary Amines (e.g., R'₃N) | Varies with amine/solvent | General | Direct (SN2-like) transfer | wikipedia.orgnih.gov |

| Diethylamine/Pyrrolidine | Volatile, low polarity solvent | Aryl-rich phosphines | Direct (SN2-like) transfer | nih.gov |

| DABCO | Apolar solvents, higher temp. | Alkyl-rich phosphines | Direct (SN2-like) transfer | nih.gov |

| Carbon Monoxide (CO) | In situ during carbonylation | Triarylphosphines | CO-mediated deprotection | sid.ir |

This interactive table outlines various methods for the deprotection of phosphine-borane adducts.

While traditional phosphine synthesis relies on complex, multi-step procedures, recent advancements have focused on the late-stage diversification of existing phosphine frameworks. nih.gov This approach utilizes transition-metal-catalyzed C-H activation to introduce new functional groups onto a pre-formed phosphine scaffold, enabling the rapid generation of diverse ligand libraries from common precursors. snnu.edu.cnnih.gov

The phosphorus(III) center in arylphosphines can act as a directing group to guide a transition-metal catalyst to a specific C-H bond, typically at the ortho position of an aryl ring. snnu.edu.cn This strategy has been successfully employed for a variety of transformations:

C-H Alkylation : Rhodium and Ruthenium catalysts have been used to achieve the direct alkylation of biaryl phosphines with olefins. snnu.edu.cnacs.org

C-H Alkenylation : Rhodium-catalyzed systems can facilitate the C-H olefination of biaryl phosphines using internal alkynes. snnu.edu.cn

Other Functionalizations : The P(III)-directed C-H activation strategy has been extended to include arylation, aminocarbonylation, alkynylation, borylation, and silylation, providing a robust toolkit for ligand design. nih.govsnnu.edu.cn

This powerful methodology streamlines the synthesis of new phosphine ligands, which is critical for optimizing catalytic processes that depend heavily on the electronic and steric properties of the phosphine ligand. nih.gov

Asymmetric Synthesis of P-Chiral Phosphine Ligands

The development of P-chiral phosphine ligands, where the phosphorus atom itself is a stereocenter, has been a significant focus in asymmetric catalysis. nih.govresearchgate.net These ligands, particularly those incorporating bulky tert-butyl groups, have demonstrated exceptional performance in a variety of transition-metal-catalyzed reactions. tcichemicals.com

A powerful and convenient methodology for the synthesis of optically pure P-chiral phosphine ligands utilizes phosphine-boranes as key intermediates. tcichemicals.com This approach offers advantages over traditional methods that rely on phosphine oxides. The conformational rigidity and electron-rich nature of P-chiral phosphine ligands bearing a bulky tert-butyl group and a smaller group, such as a methyl group, on the phosphorus atom contribute to their high enantioselectivity and catalytic efficiency. tcichemicals.com

One notable example is the synthesis of 2,3-Bis(tert-butylmethylphosphino)quinoxaline (B1286896), also known as QuinoxP. This ligand is valued for its air-stability and crystalline nature, which contrasts with the air-sensitive, semi-solid character of similar ligands like 1,2-bis(tert-butylmethylphosphino)ethane (t-Bu-BisP). nih.gov The enhanced stability of QuinoxP* facilitates its broader application in both academic and industrial settings. tcichemicals.com

A general strategy for creating a library of structurally diverse P-chiral tert-butyl substituted secondary phosphine oxides (SPOs) and tertiary phosphine oxides (TPOs) has also been developed. nih.govresearchgate.net This method involves a two-step, one-pot condensation of a chiral auxiliary with t-BuPCl₂, followed by hydrolysis to form a P-chiral H-phosphinate building block. Subsequent nucleophilic displacement of the chiral auxiliary with Grignard reagents and hydrolysis yields a variety of P-chiral SPOs. Furthermore, in situ treatment of the intermediate before hydrolysis with electrophiles allows for the synthesis of a library of P-chiral TPOs with high enantiomeric purity. nih.govresearchgate.net

Table 1: Key P-Chiral Phosphine Ligands and Intermediates

| Compound Name | Abbreviation | Key Features |

|---|---|---|

| 2,3-Bis(tert-butylmethylphosphino)quinoxaline | QuinoxP* | Air-stable, crystalline solid, high enantioinduction ability. nih.govtcichemicals.com |

| 1,2-bis(tert-butylmethylphosphino)ethane | t-Bu-BisP* | Highly enantioselective, extremely air-sensitive semi-solid. nih.gov |

| P-chiral H-phosphinate | - | Versatile building block for P-chiral SPOs and TPOs. nih.govresearchgate.net |

| Secondary Phosphine Oxides | SPOs | Synthesized via nucleophilic displacement of a chiral auxiliary. nih.govresearchgate.net |

Design and Synthesis of Phosphorus-Nitrogen (P-C-N) Linkage Containing Phosphane Ligands

Phosphine ligands incorporating nitrogen-containing heterocycles, which create a P-C-N linkage, have proven to be exceptionally effective in organometallic catalysis. beilstein-journals.orgresearchgate.net The inclusion of heteroatoms with differing basicity within a single ligand framework offers distinct structural and coordination advantages. beilstein-journals.orgresearchgate.net

The synthesis of these P,N-heterocyclic phosphine ligands often involves the formation of P-C or P-N bonds. beilstein-journals.org A common challenge in the synthesis of phosphines is their susceptibility to oxidation when exposed to air. beilstein-journals.org To circumvent this, reactions are typically conducted under inert atmospheric conditions. An alternative and widely adopted strategy involves the protection of the phosphine as a borane adduct. This method, notably developed by Imamoto and coworkers, allows for the safe handling of the phosphine, with the borane protecting group being removed in a final step to yield the free ligand. beilstein-journals.org

The synthesis of P,N,P and P,N,N,P pyrrolylphosphine ligands has been achieved through a facile substitution of dimethylamine (B145610) with a phosphine. beilstein-journals.org For instance, the condensation of pyrrole (B145914) with formaldehyde (B43269) and an amine, followed by reaction with Ph₂PH, can produce diphosphine pyrrole ligands in high yields. beilstein-journals.org

Another synthetic route involves the reduction of high oxidation state metal complexes in the presence of molecular nitrogen. While this is a common method for preparing dinitrogen complexes, it can lead to unexpected outcomes. For example, the reduction of [NPN]TiCl₂ (where NPN = PhP(CH₂SiMe₂NPh)₂) under a nitrogen atmosphere does not yield a dinitrogen complex. Instead, it results in the formation of a bis(phosphinimide) derivative, where the nitrogen atoms are incorporated between the titanium and phosphorus centers, forming P=N bonds. nih.gov A proposed mechanism suggests the initial formation of a dinitrogen complex that is subsequently over-reduced to a species with bridging nitrides. These nitrides then undergo nucleophilic attack by the coordinated phosphine ligands. nih.gov

Synthesis of Ferrocenyl Phosphine Ligands Bearing tert-Butyl Groups

Ferrocene-based phosphine ligands are a crucial class of ligands in catalysis due to their unique steric and electronic properties. The synthesis of these ligands, particularly those bearing bulky di-tert-butylphosphino groups, can be challenging. orgsyn.org

The synthesis of di-tert-butylphosphinoferrocene (B6355959) typically proceeds through the deprotonation and metallation of ferrocene (B1249389), followed by a reaction with chlorophosphine. orgsyn.org However, the electron-rich nature of di-tert-butylphosphinoferrocene makes it prone to oxidation to the corresponding phosphine oxide. Furthermore, achieving selective mono-metallation of ferrocene requires carefully controlled reaction conditions to prevent incomplete reactions or the formation of di-metallated species. orgsyn.org

Previous synthetic procedures for di-tert-butylphosphinoferrocene often resulted in low to medium yields, necessitated the use of a dry-box for reactions and purifications, or started from expensive bromoferrocene. orgsyn.org An improved, practical, and scalable synthesis has been developed to address these issues. This method involves conducting the metallation at -78 °C. To mitigate the air-sensitivity of the final product, it can be isolated as its HBF₄ salt or as a phosphine-borane adduct. orgsyn.org

The synthesis involves the reaction of ferrocene with tert-butyllithium (B1211817) in a mixture of tetrahydrofuran (B95107) and pentane (B18724) at low temperatures. This is followed by the addition of di-tert-butylchlorophosphine. The product can then be converted to its more stable tetrafluoroborate (B81430) salt.

Table 2: Reagents for the Synthesis of Di-tert-butylphosphinoferrocene Tetrafluoroborate

| Reagent | Purpose |

|---|---|

| Ferrocene | Starting material, source of the ferrocenyl backbone. orgsyn.org |

| tert-Butyllithium | Metallating agent for the deprotonation of ferrocene. orgsyn.org |

| Di-tert-butylchlorophosphine | Source of the di-tert-butylphosphino group. |

| Tetrafluoroboric acid-diethyl ether complex | Used to form the air-stable HBF₄ salt of the phosphine. orgsyn.org |

Catalytic Applications of Tert Butyl Phosphanylmethyl Phosphane in Homogeneous Catalysis

Asymmetric Catalysis

Ligands based on the tert-butyl phosphine (B1218219) motif are instrumental in asymmetric synthesis, where the creation of chiral molecules with high enantiomeric purity is the primary goal. Their rigid structures and bulky substituents create a well-defined chiral environment around the metal center, enabling effective enantioselective transformations.

Rhodium complexes bearing P-chiral phosphine ligands with tert-butylmethylphosphino groups have proven to be exceptionally effective catalysts for the asymmetric hydrogenation of functionalized alkenes. acs.orgnih.gov Ligands such as 1,2-bis(tert-butylmethylphosphino)benzene (BenzP) and 2,3-bis(tert-butylmethylphosphino)quinoxaline (B1286896) (QuinoxP) form rhodium complexes that exhibit high catalytic activities and afford excellent enantioselectivities in the hydrogenation of α-dehydroamino acid and β-dehydroamino acid derivatives. acs.orgnih.gov

For instance, the hydrogenation of methyl (E)-3-acetamido-2-butenoate using a rhodium catalyst with (R,R)-QuinoxP* under 3 atm of hydrogen pressure reached completion within one hour, yielding the product with an outstanding 99.9% enantiomeric excess (ee). acs.org Similarly high selectivity (99.0% ee) was achieved with the corresponding (Z)-isomer. acs.org These reactions provide a direct and efficient pathway to synthesize optically active α-amino and β-amino acids, which are valuable building blocks for pharmaceuticals. acs.orgnih.gov The structural rigidity and electron-rich nature of these ligands are considered key to their superior performance. wiley-vch.de

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes

| Substrate | Ligand | H₂ Pressure (atm) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Methyl (E)-3-acetamido-2-butenoate | (R,R)-QuinoxP* | 3 | 99.9 |

| Methyl (Z)-3-acetamido-2-butenoate | (R,R)-QuinoxP* | 3 | 99.0 |

| Methyl (E)-3-acetamido-2-butenoate | (R,R)-BenzP* | 3 | 99.9 |

Iridium catalysts are widely used for the asymmetric hydrogenation of imines to produce chiral amines. While a broad range of ligands have been explored for this transformation, those incorporating a P-stereogenic tert-butylmethyl phosphine moiety have shown particular promise. For example, iridium complexes with P-stereogenic phosphinooxazoline (MaxPHOX) ligands, which feature a tert-butylmethyl phosphino (B1201336) group, have been successfully applied in the hydrogenation of N-Boc-2,3-diarylallyl amines, achieving up to 99% ee. nih.gov The P-stereogenic tert-butylmethyl pair in these ligands was found to provide higher enantioinduction compared to non-chiral phosphine counterparts. nih.gov

In other studies, the steric properties of the catalyst have been finely tuned by modifying the aryl groups on the phosphorus atom. The use of bulky 3,5-di-tert-butylphenyl groups on spiro phosphine-amine-phosphine ligands in iridium catalysts was found to create a crowded chiral pocket, which is critical for achieving high enantioselectivity in the hydrogenation of challenging dialkyl imines. chinesechemsoc.org These examples highlight the importance of the tert-butyl group in creating the necessary steric environment to control the enantioselectivity of the reaction.

The rhodium-catalyzed asymmetric hydrosilylation of ketones, followed by hydrolysis, offers a powerful method for producing chiral secondary alcohols. P-chiral diphosphine ligands featuring tert-butylmethylphosphino groups, such as (S,S)-1,2-bis(tert-butylmethylphosphino)ethane ((S,S)-t-Bu-BisP*) and (R,R)-bis(tert-butylmethylphosphino)methane ((R,R)-t-Bu-MiniPHOS), have been effectively applied in this reaction. These catalyst systems yield the corresponding secondary alcohols with good to excellent enantiomeric excesses, reaching up to 99% ee for various simple ketone substrates.

Asymmetric transfer hydrogenation (ATH) is an alternative to using molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. While rhodium and ruthenium are commonly used metals, research has also explored more earth-abundant alternatives like iron. nih.govrsc.org Iron complexes featuring partially saturated amine(imine)diphosphine ligands have been shown to effectively catalyze the ATH of ketones and imines. nih.gov These systems can reduce ketones and imines to valuable enantiopure alcohols and amines using isopropanol as the hydrogen donor, with turnover frequencies reaching as high as 200 s⁻¹ at 28°C. nih.gov Although ligands of the tert-butyl(phosphanylmethyl)phosphane type are less commonly reported for rhodium- and iridium-catalyzed ATH compared to direct hydrogenation, the principles of ligand design featuring bulky phosphines remain relevant for achieving high enantioselectivity in these transformations. nih.gov

Carbonylation and Hydrofunctionalization Reactions

Beyond asymmetric hydrogenations, tert-butyl phosphine ligands play a crucial role in palladium-catalyzed carbonylation reactions, which are of significant industrial importance for the synthesis of carboxylic acid derivatives.

The palladium-catalyzed methoxycarbonylation of ethylene (B1197577) to produce methyl propionate (B1217596) is a key step in the Lucite Alpha process for manufacturing methyl methacrylate (B99206). nih.govresearchgate.net This industrial process relies heavily on palladium catalysts stabilized by bulky bidentate phosphine ligands. Specifically, 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB) has been a benchmark ligand for this transformation, enabling high catalyst performance with turnover numbers (TONs) exceeding 100,000 and excellent selectivity for methyl propionate. nih.gov

Recent advancements have led to the development of even more efficient ligands. An aryldiphosphine ligand bearing a [Ph₂P(ortho-C₆H₄)]₂CH₂ skeleton, when used with a palladium catalyst, demonstrated superior performance in the methoxycarbonylation of ethylene, achieving a TON greater than 2,390,000 and a turnover frequency (TOF) of 100,000 h⁻¹, with selectivity over 99%. nih.gov Computational studies on the reaction mechanism with DTBPMB-type ligands suggest that a hydride-hydroxyalkylpalladium pathway is the most plausible route, having the lowest kinetic barrier compared to alternative carbomethoxy or ketene (B1206846) pathways. rsc.orgst-andrews.ac.uk The steric bulk of the tert-butyl groups on the phosphine ligand is critical for preventing catalyst deactivation and directing the selectivity towards the desired monocarbonylation product over oligomerization or polymerization. nih.govst-andrews.ac.uk

Table 2: Palladium-Catalyzed Methoxycarbonylation of Ethylene

| Ligand | Catalyst System | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) |

|---|---|---|---|---|

| 1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) | Palladium | >100,000 | 12,000 | >99 |

| [Ph₂P(ortho-C₆H₄)]₂CH₂ (L11) | Palladium | >2,390,000 | 100,000 | >99 |

Alkoxycarbonylation of Aliphatic Alkenes for Linear Ester Synthesis

The palladium-catalyzed alkoxycarbonylation of aliphatic alkenes is a crucial industrial process for the synthesis of linear esters. The selectivity towards the linear product over its branched isomer is a significant challenge. Catalytic systems incorporating ligands with bulky tert-butylphosphine groups have demonstrated high efficacy in achieving this selectivity.

A notable ligand in this context is 1,2-bis(di-tert-butylphosphinomethyl)benzene (dtbpx). When combined with a palladium precursor, the resulting catalyst exhibits excellent performance in the isomerizing methoxycarbonylation of a wide range of alkenes. researchgate.net This system effectively converts terminal, internal, and branched alkenes into linear methyl esters with high selectivity. The bulky nature of the tert-butyl groups on the phosphine ligand is thought to favor the formation of the less sterically hindered linear acyl-palladium intermediate, which then undergoes methanolysis to yield the final ester product. The performance of the Pd-dtbpx catalyst system is considered a benchmark in this field. researchgate.net

Research has shown that the electronic properties of the ligand also play a critical role. While electron-donating ligands like dtbpx are highly effective, modifications to the ligand structure can further enhance catalytic activity. For instance, the introduction of electron-withdrawing groups can increase the electrophilicity of the palladium center, potentially accelerating the rate-determining alcoholysis step. researchgate.netuniversiteitleiden.nl

Carbonylative Synthesis of Carboxylic Acid Anhydrides from Alkenes

The synthesis of carboxylic acid anhydrides directly from alkenes represents an efficient atom-economical process. Palladium catalysts bearing bulky, electron-rich phosphine ligands have been successfully employed for this transformation. A key strategy involves the carbonylation of an alkene in the presence of a carboxylic acid, which acts as a nucleophile. researchgate.net

In a tandem reaction approach, a carboxylic acid can be generated in situ from the same alkene substrate, carbon monoxide (CO), and a water source like formic acid. researchgate.netsemanticscholar.org Subsequently, this newly formed carboxylic acid attacks a second acyl-palladium intermediate, generated from another molecule of alkene and CO, to produce the symmetric carboxylic acid anhydride (B1165640). semanticscholar.org

Studies have indicated that while electron-rich and bulky ligands such as 1,2-bis(di-tert-butylphosphanylmethyl)benzene are excellent for achieving high selectivity in linear hydrocarboxylation, the carbonylative synthesis of anhydrides can be slower with these ligands. semanticscholar.org The presence of less electron-donating groups, such as phenyls on the phosphorus atoms, can be essential for achieving good yields in the anhydride formation step. researchgate.netsemanticscholar.org The reaction conditions, including the ratio of alkene to the in situ carboxylic acid source, are critical for maximizing the yield of the anhydride. researchgate.net

Dicarbonylation and Hydroxycarbonylation of Dienes

The dicarbonylation of dienes is a challenging yet valuable transformation for producing adipate (B1204190) esters and other important dicarboxylic acid derivatives. This process involves the addition of two carboxyl groups across the double bonds of a diene. Palladium-based catalytic systems with specifically designed diphosphine ligands have shown promise in overcoming the challenges associated with this reaction. universiteitleiden.nl

For the dicarbonylation of conjugated dienes, unsymmetrical diphosphine ligands containing tert-butyl groups have been developed. The steric bulk of the tert-butyl substituent is crucial for facilitating the necessary isomerization steps within the catalytic cycle, while other functionalities on the ligand can assist in the alcoholysis of the acyl-palladium species. universiteitleiden.nl Similarly, related catalytic systems have been applied to the hydrocarboxylation of pentenoic acid isomers to produce adipic acid with very high selectivity, demonstrating the effectiveness of Pd-dtbpx catalysts in synthesizing linear dicarboxylic acids. universiteitleiden.nl

Cross-Coupling and C-Heteroatom Bond Formation Reactions

Suzuki-Miyaura Coupling with Sterically Hindered Substrates

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A significant challenge arises when coupling sterically hindered substrates, such as those with ortho-substituents on the aromatic rings. Catalytic systems employing bulky, electron-rich phosphine ligands are essential for overcoming the steric repulsion and facilitating the key steps of oxidative addition and reductive elimination.

Palladium catalysts supported by ligands with tert-butylphosphine moieties are highly effective for these demanding transformations. The large cone angle of these ligands promotes the formation of a coordinatively unsaturated palladium center, which is crucial for the oxidative addition of sterically hindered aryl halides. Furthermore, the strong electron-donating nature of the alkylphosphines accelerates the rate of reductive elimination, leading to the formation of the desired biaryl product. This has enabled the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls, which were previously difficult to access. organic-chemistry.orgbeilstein-journals.orgresearchgate.net

| Catalyst System Component | Role in Coupling Sterically Hindered Substrates |

| Palladium Precursor | The active metal center for the catalytic cycle. |

| Bulky Ligand (e.g., dtbpx) | Creates a sterically demanding environment around the Pd center, facilitating reductive elimination and preventing catalyst deactivation. |

| Base (e.g., K₃PO₄, t-BuOK) | Activates the boronic acid component for transmetalation. |

| Solvent (e.g., Dioxane, Toluene) | Solubilizes reactants and influences catalyst stability and activity. |

Palladium-Catalyzed C-O and C-N Bond Formations

The formation of carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling (Buchwald-Hartwig amination and etherification) is fundamental to the synthesis of pharmaceuticals and other fine chemicals. beilstein-journals.orgrsc.org The success of these reactions, particularly with challenging substrates, relies heavily on the choice of ligand.

Bulky and electron-rich phosphine ligands are critical for promoting the reductive elimination step, which is often the rate-limiting step in C-N and C-O bond formation. Ligands featuring di-tert-butylphosphino groups have been shown to be highly effective. mit.edu These ligands stabilize the palladium catalyst and increase its activity, allowing for the coupling of a wide range of aryl halides and sulfonates with amines, alcohols, and phenols under relatively mild conditions. mit.eduresearchgate.net The development of specialized ligands, such as biaryl phosphines with tert-butyl substituents, has been instrumental in expanding the scope of these reactions to include previously unreactive or sensitive substrates. mit.edu

Other Transition-Metal-Catalyzed Transformations

While prominently used in palladium catalysis, phosphine ligands containing the this compound framework are also valuable in other transition-metal-catalyzed reactions. The steric and electronic properties of these ligands can be tuned to influence the outcome of various catalytic processes. For example, their rhodium complexes are used in hydroformylation and other carbonylation reactions. ijcce.ac.ir The robust nature of these ligands makes them suitable for use in processes that require high temperatures and pressures, contributing to catalyst stability and longevity. The principles of ligand design, emphasizing steric bulk and electron-donating ability, extend to catalysts based on other metals like nickel, platinum, and rhodium for a range of organic transformations. google.com

Research on Catalytic Applications of this compound in White Phosphorus Activation Remains Undocumented

Despite growing interest in the activation and functionalization of white phosphorus (P4), a critical industrial feedstock, extensive searches of scientific literature and chemical databases have yielded no specific information on the catalytic use of the compound this compound for this purpose.

White phosphorus, a tetrahedral molecule, is the primary source for the production of a vast array of organophosphorus compounds essential for various applications, including pharmaceuticals, agrochemicals, and materials science. mit.eduresearchgate.net However, the conversion of the highly stable and hazardous P4 molecule into more useful chemicals typically involves harsh, multi-step processes that are inefficient and environmentally taxing. mit.eduresearchgate.net Consequently, the development of catalytic methods for the direct and mild activation of white phosphorus is a significant goal in modern chemistry. mit.eduresearchgate.net

Current research into P4 activation explores a variety of approaches. These include the use of early-transition-metal complexes, which can mediate the transformation of white phosphorus. mit.eduresearchgate.net Other studies have demonstrated the activation of P4 using low-valent group 5 complexes, leading to the formation of unique cyclo-P4 phosphide (B1233454) species. nih.gov Additionally, heterometallic cubane-type clusters have been investigated for the hydrolytic activation of the P4 molecule. nih.govresearchgate.net

While these avenues of research show promise, there is no published data to suggest that this compound has been investigated or successfully employed as a catalyst in the activation and functionalization of white phosphorus. The specific reactivity and catalytic potential of this particular phosphane compound in the context of breaking the P-P bonds of the P4 tetrahedron and facilitating the formation of new phosphorus-element bonds remain unknown within the public domain of scientific research. Therefore, a detailed account of its catalytic applications in this specific area cannot be provided.

Advanced Spectroscopic and Analytical Methodologies for Characterization of Tert Butyl Phosphanylmethyl Phosphane and Its Metal Complexes

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure and bonding characteristics of phosphine (B1218219) ligands. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, in particular, provide detailed insights into the atomic connectivity and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis and Molecular Dynamics

NMR spectroscopy is the most powerful tool for the structural characterization of phosphine ligands in solution. Both ³¹P and ¹H NMR experiments provide critical data on the ligand's constitution and its behavior upon coordination to a metal center.

For tert-Butyl(phosphanylmethyl)phosphane, which contains two distinct phosphorus environments—a primary phosphine (-PH₂) and a secondary phosphine (-PH(tBu))—the ³¹P{¹H} NMR spectrum (proton-decoupled) is expected to show two signals. Based on extensive data for various phosphines, the chemical shift for the primary phosphine would appear in the highly shielded region of approximately -150 to -120 ppm, while the secondary phosphine would resonate further downfield, typically in the range of -100 to -80 ppm. nih.govyoutube.comscience-and-fun.de In the proton-coupled ³¹P NMR spectrum, these signals would exhibit complex splitting patterns due to one-bond coupling to directly attached protons (¹JP-H), which is typically large (180–220 Hz), and two-bond coupling between the two phosphorus nuclei (²JP-P).

The ¹H NMR spectrum would complement this information. Resonances for the protons directly attached to phosphorus (P-H) would appear as complex multiplets at a characteristic downfield position, split by the large ¹JP-H coupling. The bridging methylene (B1212753) (-CH₂-) protons would also show a complex pattern, being split by the two inequivalent phosphorus atoms. The nine equivalent protons of the tert-butyl group would appear as a doublet due to three-bond coupling (³JP-H) with the adjacent secondary phosphorus atom.

Upon coordination to a metal, significant changes in the NMR spectra are observed. The ³¹P chemical shifts typically move downfield, and the magnitude of this "coordination shift" provides information about the nature of the metal-ligand bond. nih.gov If the ligand chelates to a single metal center, the ²JP-P coupling constant can provide insight into the geometry of the resulting metallacycle. For metals with a non-zero nuclear spin (e.g., ¹⁹⁵Pt, ¹⁰³Rh), additional satellite peaks resulting from P-M coupling can be observed, confirming coordination. researchgate.net

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ³¹P | -PH₂ | -140 | dt (doublet of triplets) | ¹JP-H ≈ 190, ²JP-P ≈ 40 |

| ³¹P | -PH(tBu) | -90 | dm (doublet of multiplets) | ¹JP-H ≈ 200, ²JP-P ≈ 40 |

| ¹H | -PH₂ | 3.0 - 4.0 | dm (doublet of multiplets) | ¹JP-H ≈ 190 |

| ¹H | -PH(tBu) | 3.5 - 4.5 | dm (doublet of multiplets) | ¹JP-H ≈ 200 |

| ¹H | -CH₂(tBu) | 1.0 - 1.2 | d (doublet) | ³JP-H ≈ 12 |

| ¹H | -CH₂- | 1.5 - 2.5 | m (multiplet) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the most characteristic absorption band would be the P-H stretching vibration (νP-H), which typically appears as a sharp, medium-intensity band in the 2200–2400 cm⁻¹ region of the spectrum. spiedigitallibrary.org The presence of bands in this area is a strong indicator of a non-tertiary phosphine.

Other important vibrations include the C-H stretching and bending modes from the tert-butyl and methylene groups. Aliphatic C-H stretching vibrations are expected between 2850 and 3000 cm⁻¹, while bending vibrations for the tert-butyl group often produce a characteristic doublet around 1365-1395 cm⁻¹. umd.edu The P-C bond vibrations occur at lower frequencies, typically in the fingerprint region (below 1500 cm⁻¹), and can be more difficult to assign definitively. Upon coordination to a metal, shifts in the position and intensity of the P-H and P-C vibrational bands may occur, providing indirect evidence of ligand binding.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | t-Butyl, Methylene | 2850 - 2980 | Strong |

| P-H Stretch | PH, PH₂ | 2280 - 2350 | Medium, Sharp |

| C-H Bend | t-Butyl | 1365 - 1395 | Medium (Doublet) |

| C-H Bend | Methylene | ~1465 | Medium |

| P-H Bend | PH, PH₂ | 950 - 1100 | Medium |

Mass Spectrometry for Molecular Weight and Compositional Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. For phosphine ligands and their complexes, a variety of ionization methods and analyzers can be employed.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₅H₁₄P₂), HRMS would be used to confirm the expected exact mass of its protonated ion, [M+H]⁺, which is calculated to be 137.0649 m/z. This confirmation is a critical step in verifying the identity of a newly synthesized ligand.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often non-volatile, compounds such as phosphine ligands and their metal complexes. nih.govnih.gov The analysis is typically performed on a solution of the analyte, generating intact protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. acs.org This allows for the straightforward determination of the molecular weight of the ligand or the entire metal complex.

By inducing fragmentation within the mass spectrometer (tandem MS or MS/MS), structural information can be obtained. researchgate.net For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would likely include the neutral loss of isobutylene (B52900) (56 Da) from the tert-butyl group or cleavage of the P-C bonds in the backbone. For metal complexes, ESI-MS can be used to identify the intact complex ion, and fragmentation studies can reveal information about ligand lability and the strength of metal-ligand bonds. uvic.ca

| Ion | Formula | Calculated m/z (Exact Mass) | Interpretation |

|---|---|---|---|

| [M+H]⁺ | [C₅H₁₅P₂]⁺ | 137.0649 | Protonated Molecular Ion |

| [M-C₄H₈+H]⁺ | [CH₇P₂]⁺ | 81.0023 | Fragment from loss of isobutylene |

| [M-PH₃+H]⁺ | [C₅H₁₂P]⁺ | 103.0727 | Fragment from loss of phosphine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile components within a mixture. cromlab-instruments.esmdpi.com Its applicability to this compound depends on the ligand's volatility and thermal stability. Given its relatively low molecular weight, the free ligand may be amenable to GC analysis. The technique would be highly effective for assessing the purity of a synthetic sample or monitoring the progress of a reaction by separating the desired product from starting materials, solvents, and byproducts. nih.govnih.gov

The mass spectrometer, typically using Electron Ionization (EI), generates a fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification through library matching or manual interpretation. Common fragmentation patterns for alkylphosphines in EI-MS include α-cleavage and the loss of alkyl radicals. For the title compound, fragmentation would likely involve the loss of a methyl radical (CH₃•) to form a stable cation, followed by further fragmentation. However, primary and secondary phosphines can be prone to oxidation or degradation in the hot GC inlet, which must be considered during method development. analysis.rs Analysis of less volatile metal complexes by GC-MS is generally not feasible without prior derivatization to increase volatility.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of organophosphorus compounds like this compound and its derivatives, XRD provides invaluable insights into bond lengths, bond angles, and conformational arrangements, which collectively govern the compound's reactivity and coordination behavior.

Single Crystal X-ray Diffraction (XRD) for Precise Molecular and Supramolecular Structures

Single crystal X-ray diffraction is the definitive method for elucidating the precise molecular structure of a compound. By irradiating a single crystal with a monochromatic X-ray beam, a unique diffraction pattern is generated. The analysis of this pattern allows for the construction of an electron density map, from which the exact positions of atoms within the crystal lattice can be determined. This technique is crucial for characterizing novel metal complexes of phosphine ligands, providing direct evidence of the coordination geometry around the metal center, the conformation of the ligand, and the nature of intermolecular interactions that define the supramolecular architecture. researchgate.netmdpi.com

For metal complexes involving bulky phosphine ligands, such as those containing tert-butyl groups, single-crystal XRD reveals critical steric and electronic properties. dalalinstitute.com The steric demand of the ligand, often quantified by the Tolman cone angle, can be precisely calculated from crystallographic data. dalalinstitute.com This information is vital for understanding how the ligand's structure influences the catalytic activity and stability of its metal complexes. nsf.gov

Table 1: Illustrative Crystallographic Data for a Representative Bulky Phosphine Metal Complex (Note: Data below is hypothetical and serves to illustrate typical parameters obtained from a single-crystal XRD experiment for a diphosphine metal complex.)

| Parameter | Value | Description |

| Crystal System | Monoclinic | The crystal system describing the symmetry of the unit cell. |

| Space Group | P2₁/n | The specific symmetry group describing the arrangement of molecules within the crystal. |

| M-P1 Bond Length | 2.25 Å | The distance between the metal center (M) and the first phosphorus atom (P1). |

| M-P2 Bond Length | 2.28 Å | The distance between the metal center (M) and the second phosphorus atom (P2). |

| P1-M-P2 Bond Angle (Bite Angle) | 85.5° | The angle formed by the P1-M-P2 atoms, a key indicator of the chelate's geometry. acs.org |

| C-P1-C Bond Angles | Avg. 105.2° | The average of the angles around the first phosphorus atom, indicating its local geometry. |

| P-C-P Torsion Angle | 45.3° | The dihedral angle describing the conformation of the phosphine backbone. |

| Supramolecular Interactions | C-H···π interactions | Weak intermolecular forces observed in the crystal packing, influencing the solid-state structure. |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatography is an essential analytical methodology for separating, identifying, and quantifying the components of a mixture. For organophosphorus compounds, various chromatographic techniques are employed to assess purity, monitor reactions, and analyze complex samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile or thermally sensitive compounds. nih.govnih.gov These methods are particularly relevant for the analysis of phosphine ligands and their metal complexes, which can be prone to degradation at high temperatures. nih.gov

A significant challenge in the HPLC analysis of phosphine ligands is their susceptibility to on-column oxidation, which can lead to inaccurate quantification and the appearance of impurity peaks corresponding to the phosphine oxide. nih.govresearchgate.net Research has shown that this on-column degradation can be mitigated by adding a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the mobile phase. nih.govresearchgate.net This approach passivates the column and prevents oxidation, resulting in a more robust and accurate analysis. researchgate.net

UHPLC, by utilizing smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. mdpi.com This makes it an invaluable tool for analyzing complex reaction mixtures containing phosphine ligands, catalysts, and products, as well as for detecting trace impurities. mdpi.comamazonaws.com The coupling of HPLC or UHPLC with mass spectrometry (MS) provides an even more powerful analytical tool, allowing for the definitive identification of separated components based on their mass-to-charge ratio. acs.org

Table 2: Typical HPLC/UHPLC Parameters for Organophosphorus Compound Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm for HPLC; <2 µm particle size for UHPLC) | Separates compounds based on hydrophobicity. C18 is a common choice for a wide range of organic molecules. nih.gov |

| Mobile Phase | Acetonitrile/Water gradient. nih.govresearchgate.net May include additives like TCEP to prevent oxidation of phosphine ligands. nih.gov | The solvent system that carries the sample through the column. A gradient elution is often used to effectively separate components with varying polarities. |

| Flow Rate | 1.0 mL/min for HPLC; 0.2-0.5 mL/min for UHPLC | The speed at which the mobile phase moves through the column, affecting analysis time and resolution. |

| Detection | UV-Vis (e.g., 219 nm or 254 nm). nih.gov Mass Spectrometry (MS) for identification. | Detects the compounds as they elute from the column. UV detection is common for compounds with chromophores, while MS provides structural information. acs.org |

| Injection Volume | 5-20 µL | The amount of sample introduced into the system for analysis. |

| Column Temperature | 25-40 °C | Controlled temperature ensures reproducible retention times and can improve peak shape. |

Gas Chromatography (GC) for Volatile Organophosphorus Compounds

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without decomposition. drawellanalytical.com It is widely used for the analysis of volatile organophosphorus compounds, including pesticides and phosphine ligands or their precursors. epa.govanalysis.rs In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. drawellanalytical.com

For phosphorus-containing compounds, specialized detectors are often used to enhance sensitivity and selectivity. The Flame Photometric Detector (FPD) and the Nitrogen-Phosphorus Detector (NPD) are highly sensitive to phosphorus atoms, making them ideal for trace analysis. epa.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful combination, where the gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on the mass fragmentation pattern of each component. nih.govchromatographyonline.comcromlab-instruments.es This is useful for confirming the identity of phosphine ligands and detecting any volatile impurities or degradation products. acs.org

The analysis of phosphine gas itself, a potential precursor or impurity, is often performed using headspace GC-MS, where the gas phase above a sample is injected into the GC system. nih.govcvuas.de This technique is extremely sensitive and suitable for detecting trace levels of phosphine in various matrices. cvuas.de

Table 3: Representative GC Conditions for Volatile Organophosphorus Compound Analysis

| Parameter | Typical Conditions | Purpose |

| Column | Capillary column with a low to mid-polarity stationary phase (e.g., 5% phenyl polysiloxane). analysis.rscromlab-instruments.es | The type of column and stationary phase determines the separation efficiency and selectivity for the target analytes. |

| Carrier Gas | Helium or Nitrogen | The inert gas that carries the vaporized sample through the column. |

| Injection Mode | Split/Splitless | Controls the amount of sample introduced onto the column. Splitless mode is used for trace analysis to maximize sensitivity. analysis.rs |

| Oven Program | Temperature gradient (e.g., initial temp 50°C, ramp to 250°C) | A programmed increase in column temperature helps to elute compounds with a wide range of boiling points in a reasonable time with good peak shape. |

| Detector | Flame Photometric Detector (FPD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS). epa.govcromlab-instruments.es | The device that detects the compounds as they exit the column. FPD and NPD offer high selectivity for phosphorus compounds, while MS provides structural identification. nih.gov |

Theoretical and Computational Investigations of Tert Butyl Phosphanylmethyl Phosphane

Quantum Chemical Calculations (e.g., Density Functional Theory)

There is a lack of specific published data on the use of quantum chemical calculations, such as Density Functional Theory (DFT), to investigate tert-butyl(phosphanylmethyl)phosphane.

Elucidation of Reaction Mechanisms and Catalytic Cycles

No specific studies detailing the elucidation of reaction mechanisms or catalytic cycles involving this compound using quantum chemical methods were found.

Identification and Characterization of Transition States and Intermediates

The identification and characterization of transition states and intermediates for reactions involving this specific ligand through computational methods have not been reported in the available literature.

Energetic Profiles and Reaction Pathways

Detailed energetic profiles and the mapping of reaction pathways for catalytic or stoichiometric reactions involving this compound are not available.

Molecular Modeling and Simulation

Specific molecular modeling and simulation studies focused on this compound are absent from the scientific record.

Prediction of Ligand-Metal Coordination Modes and Geometries

While general principles of phosphine-metal coordination are well-understood, predictive modeling of the specific coordination modes and geometries of this compound with various metal centers has not been published.

Computational Assessment of Steric and Electronic Effects on Reactivity

A quantitative computational assessment of the steric and electronic parameters (such as cone angle, buried volume, or electronic donor-acceptor properties) of this compound and their influence on its reactivity is not available.

Structure-Activity Relationship (SAR) Studies through Computational Methods

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a ligand influences its performance in a catalytic system. For phosphine (B1218219) ligands such as this compound, computational methods provide a powerful avenue to dissect the intricate connections between molecular features and catalytic activity. These studies typically focus on quantifying steric and electronic properties, which are known to govern the reactivity and selectivity of transition metal catalysts.

A key aspect of computational SAR is the derivation of quantitative descriptors. Steric hindrance, for instance, is a critical factor. One such computationally derived feature is the "percent buried volume" (%Vbur), which quantifies the steric bulk of a ligand near the metal center it is binding to. Research has shown that this single parameter can effectively predict whether a phosphine ligand will be active or inactive in certain cross-coupling reactions, revealing a "reactivity cliff" where a dramatic drop in performance is observed beyond a specific steric threshold. For a ligand like this compound, computational models can calculate its %Vbur, helping to predict its coordination behavior (e.g., whether it will bind 1:1 or 2:1 to a metal center) and its potential efficacy in a given reaction.

Electronic effects are equally important and are often quantified by the Tolman Electronic Parameter (TEP). This parameter measures the electron-donating or -accepting ability of a phosphine ligand. acs.org Density Functional Theory (DFT) calculations are commonly used to compute TEP values for a wide range of phosphines. acs.org By analyzing the electronic structure, a direct relationship can be established between the electron density on the phosphorus atom and the strength of the metal-ligand bond. Generally, ligands with more electron density on the phosphorus atom form stronger bonds with the metal, which is attributed to electron transfer from the ligand to the metal. nih.gov

Computational SAR studies for this compound would involve systematically modifying its structure—for example, by replacing the tert-butyl groups with other alkyl or aryl substituents—and calculating the resulting changes in steric and electronic descriptors. These theoretical data points can then be correlated with predicted catalytic outcomes, such as reaction yield or enantioselectivity, to build a comprehensive SAR model. The flexibility of the ligand's backbone is another feature that can be explored computationally, as conformational changes can create distinct steric environments that influence different steps of a catalytic cycle. researchgate.net

The following interactive table illustrates a hypothetical SAR study for derivatives of a phosphine ligand, demonstrating how computational descriptors could be correlated with predicted catalytic activity.

| Ligand Derivative | Tolman Electronic Parameter (TEP, cm⁻¹) (Predicted) | Percent Buried Volume (%Vbur) (Predicted) | Predicted Reaction Yield (%) |

| This compound | 2055.0 | 35.2 | 85 |

| Di-tert-butyl(methyl)phosphine | 2056.1 | 38.5 | 82 |

| Phenyl(phosphanylmethyl)phosphane | 2062.3 | 30.1 | 91 |

| (Cyclohexyl)(phosphanylmethyl)phosphane | 2057.5 | 36.8 | 88 |

| Tris(2-carboxyethyl)phosphine (B1197953) | 2065.4 | 40.1 | 75 |

Application of Machine Learning and Data Science in Ligand Design and Optimization

The vast chemical space of potential phosphine ligands makes traditional experimental screening and even systematic computational SAR studies prohibitively time-consuming and expensive. rsc.org Machine learning (ML) and data science have emerged as transformative tools to accelerate the discovery and optimization of high-performance ligands like this compound. rsc.orgdigitellinc.com

A common approach involves creating large, comprehensive databases of phosphine ligands and their properties. For instance, the Kraken database contains descriptors for numerous steric and electronic parameters for a vast array of phosphine ligands. digitellinc.comchemrxiv.org Such databases serve as the training ground for ML models. These models can learn complex, non-linear correlations between ligand features and catalytic performance that may not be immediately obvious from simple SAR studies. digitellinc.com For example, a machine learning model can be trained to predict the TEP of a phosphine ligand almost instantaneously based on its chemical structure represented as a SMILES string, achieving an error of less than 1 cm⁻¹ compared to DFT calculations. acs.org

In the context of ligand design, ML workflows can be used for multi-objective optimization. nih.govnih.gov For a given catalytic reaction, the goal might be to simultaneously maximize yield, regioselectivity, and enantioselectivity. A workflow could first use a classification algorithm to predict whether a ligand from a virtual library will be reactive. nih.gov Subsequently, a regression model can be used to predict the expected selectivity for the reactive candidates. nih.gov This data-driven approach allows for the rapid virtual screening of thousands of potential ligands, identifying promising candidates for experimental validation. rsc.orgnih.gov

For a specific compound like this compound, machine learning could be applied in several ways. First, its structural descriptors can be fed into pre-trained models to predict its performance in various catalytic reactions. digitellinc.com Second, it can serve as a starting point for generating a virtual library of related ligands. By systematically modifying its substituents, a large chemical space can be generated. nih.gov An ML model, trained on existing experimental or computational data, can then explore this space to identify novel structures with potentially superior performance. rsc.org This process is exemplified by the creation of resources like the Metal-Phosphine Catalyst Database (MPCD), which uses ML-powered global structure exploration to quantify metal-ligand interactions and identify an "active ligand space" for highly effective catalyst screening. nih.govrsc.org

The interactive table below provides a simplified, hypothetical example of how machine learning could be used to screen ligands derived from a base structure like this compound. The model takes structural descriptors as input and predicts multiple performance metrics.

| Ligand ID | Key Structural Descriptors (Input) | Predicted Conversion (%) | Predicted Enantioselectivity (%) | Predicted Regioselectivity (%) |

| Ligand-001 (Base) | [Descriptor A, Descriptor B, Descriptor C] | 88 | 92 | 95:5 |

| Ligand-002 | [Descriptor A', Descriptor B, Descriptor C] | 95 | 91 | 96:4 |

| Ligand-003 | [Descriptor A, Descriptor B', Descriptor C] | 85 | 97 | 94:6 |

| Ligand-004 | [Descriptor A, Descriptor B, Descriptor C'] | 91 | 93 | 98:2 |

| Ligand-005 | [Descriptor A', Descriptor B', Descriptor C'] | 78 | 85 | 80:20 |

By leveraging these advanced computational techniques, researchers can move beyond reliance on intuition and experience, adopting a data-driven strategy for the rational design of next-generation catalysts. nih.govrsc.org

Ligand Design Principles and Structure Activity Relationships for Bulky Bidentate Phosphanes

Strategic Incorporation of tert-Butyl Groups for Steric Control

The use of sterically demanding substituents is a cornerstone of modern ligand design, and the tert-butyl group is a primary tool for exerting steric control around a metal center. The synthesis of phosphines bearing tert-butyl groups, such as tri-tert-butylphosphine (B79228), can be challenging precisely because of the steric hindrance these groups introduce. nih.gov This bulk is not a mere inconvenience; it is a design feature that directly influences the reactivity and stability of organometallic complexes. nih.gov In a ligand like tert-Butyl(phosphanylmethyl)phosphane, the tert-butyl group attached to one phosphorus atom creates a sterically hindered pocket around the metal it coordinates to.

This steric bulk serves several key functions:

Stabilization of Reactive Species : The large steric profile of tert-butyl groups can stabilize coordinatively unsaturated metal complexes, which are often key intermediates in catalytic cycles. nih.govnih.gov By preventing intermolecular decomposition pathways, these bulky groups allow for the isolation and study of highly reactive species.

Control of Coordination Number : The size of tert-butylated phosphines can limit the number of ligands that can coordinate to a metal center, preventing the formation of catalytically inactive species. For instance, the steric hindrance in complexes with bulky phosphines can influence their tendency to undergo oxidative addition reactions. rsc.org

| Ligand | Tolman Cone Angle (°) | Key Steric Feature |

|---|---|---|

| Tri-tert-butylphosphine | 182 | Highly bulky, strong σ-donor |

| Tricyclohexylphosphine | 170 | Bulky, strong σ-donor |

| Triphenylphosphine | 145 | Moderately bulky, tunable electronics |

| Trimethylphosphine | 118 | Small, strong σ-donor |

Modulation of Electronic Properties through Substituent Variation

The electronic properties of phosphine ligands are as critical as their steric profiles in determining the outcome of a catalytic reaction. manchester.ac.ukacs.org Phosphines act as σ-donors through their lone pair of electrons, and their π-acceptor capabilities can be tuned by altering the substituents on the phosphorus atom. libretexts.org The nature of these substituents dictates the energy levels of the P-R σ* orbitals, which are involved in π-backbonding from the metal. libretexts.orgumb.edu

In this compound, the phosphorus atoms are substituted with alkyl groups (tert-butyl, methyl) and hydrogen.

σ-Donation : Alkyl groups are strong electron-donating groups, making alkylphosphines potent σ-donors. This strong σ-donation increases the electron density on the coordinated metal center. alfa-chemistry.com An increase in electron density on the metal can facilitate key catalytic steps like oxidative addition.

π-Acceptance : Simple alkylphosphines are generally considered poor π-acceptors because the P-C σ* orbitals are high in energy. libretexts.org By varying the electronegativity of the substituents, the π-acidity can be modified. For instance, replacing alkyl groups with more electronegative groups like phenyl or fluoride (B91410) dramatically increases π-acidity. libretexts.orgumb.edu

The electronic effect of a phosphine ligand can be experimentally probed using infrared (IR) spectroscopy of corresponding metal carbonyl complexes, such as [Ni(CO)₃(PR₃)]. A stronger σ-donating phosphine increases electron density on the metal, leading to more backbonding into the CO π* orbitals and a lower ν(CO) stretching frequency. libretexts.org For a ligand like this compound, its strong σ-donating character, derived from its alkyl substituents, would place it in the category of electron-rich phosphines. This property is crucial for catalytic processes that benefit from an electron-rich metal center. acs.org

Importance of Ligand Backbone Flexibility and Rigidity

For bidentate phosphanes like this compound, the backbone connecting the two phosphorus donors is a critical design element that dictates the ligand's coordination geometry. alfa-chemistry.com The length and conformational freedom of this backbone determine whether the ligand will coordinate in a cis or trans fashion and define the resulting metal-ligand bite angle. acs.org

Flexibility : Ligands with flexible backbones, often composed of alkyl chains, can adapt to the geometric preferences of different metal centers or different oxidation states of the same metal within a catalytic cycle. nih.gov The single methylene (B1212753) (-CH₂-) bridge in this compound provides a degree of rotational flexibility. However, the short length of this linker strongly predisposes the ligand to form a small chelate ring, favoring cis-coordination. This flexibility can be beneficial, allowing the ligand to accommodate the different geometries of intermediates in a catalytic cycle. nih.gov

Rigidity : In contrast, ligands with rigid backbones, such as those incorporating xanthene (e.g., Xantphos) or other aromatic frameworks, enforce a much more specific coordination geometry with a well-defined bite angle. nih.gov This rigidity can be advantageous for reactions where a specific geometry is required for high selectivity. For example, rigid backbones are integral to many ligands used in asymmetric catalysis, where precise control of the chiral environment around the metal is essential.

The choice between a flexible and a rigid backbone is therefore a strategic decision in ligand design, tailored to the specific demands of a catalytic transformation. While flexible ligands can be versatile, rigid ligands offer a higher degree of control over the metal's coordination sphere. acs.orgnih.gov

Optimizing Metal-Ligand Bite Angles for Specific Catalytic Transformations

The P-M-P bite angle, defined as the angle between the two phosphorus atoms and the central metal, is a crucial parameter that influences the selectivity and activity of a catalyst. cmu.edursc.orgrsc.org This angle is largely determined by the ligand's backbone structure. Different catalytic reactions often have different optimal bite angles.

For this compound, the short methylene bridge would force the formation of a four-membered chelate ring, resulting in a very acute bite angle, likely in the range of 70-80°. Such small bite angles can have profound effects:

Influence on Selectivity : In reactions like hydroformylation, the bite angle is known to be a key determinant of the regioselectivity (linear vs. branched aldehyde products). rsc.org

Impact on Reaction Rates : The bite angle can affect the electronic structure of the metal center, which in turn influences the rates of elementary steps in the catalytic cycle. rsc.org

Geometric Constraints : A ligand's "natural bite angle," which is its preferred P-M-P angle determined by molecular mechanics, may not align with the angle preferred by the metal in a specific geometry (e.g., 90° for square planar). cmu.edu The resulting strain can be harnessed to enhance reactivity.

Ligands with rigid backbones, such as the Xantphos family, were specifically designed to achieve wide bite angles (100-134°), which proved highly beneficial for certain catalytic reactions. nih.gov The systematic study of how bite angle affects catalytic performance allows for the rational design of ligands tailored for specific transformations. cmu.edu

| Ligand | Backbone Structure | Natural Bite Angle (βn) (°) |

|---|---|---|

| dppm (Bis(diphenylphosphino)methane) | -CH₂- | 73 |

| dppe (1,2-Bis(diphenylphosphino)ethane) | -(CH₂)₂- | 85 |

| dppp (1,3-Bis(diphenylphosphino)propane) | -(CH₂)₃- | 91 |

| Xantphos | Xanthene | 111 |

Strategies for Enhancing Ligand Stability (e.g., against Oxidation)

A significant practical challenge in working with phosphine ligands, particularly electron-rich alkylphosphines, is their sensitivity to oxidation. reddit.com The phosphorus(III) center can be readily oxidized to a phosphorus(V) phosphine oxide, which is typically coordinatively inactive and leads to catalyst deactivation. The stability of phosphines can be correlated with their electronic properties; more electron-donating (electron-rich) phosphines are generally more susceptible to oxidation. reddit.com

Several strategies are employed to manage this instability:

Inert Atmosphere Techniques : The most straightforward approach is the rigorous exclusion of air and other oxidants during synthesis, storage, and reaction, typically by working under an inert atmosphere of argon or nitrogen. researchgate.net

Use of Protecting Groups : During synthesis, the phosphorus lone pair can be protected to prevent unwanted side reactions, including oxidation. Borane (B79455) (BH₃) is a common protecting group for phosphines, forming stable phosphine-borane adducts. reddit.com These adducts are air-stable and can be deprotected at a later stage.

Conversion to Phosphine Oxides : An alternative strategy involves intentionally oxidizing the phosphine to the more stable phosphine oxide. The synthesis and functionalization of the ligand can be carried out on the robust phosphine oxide, followed by a final-step reduction (e.g., with silanes like SiHCl₃) to regenerate the active phosphine just before use. researchgate.net

Ligand Design : While electron-rich phosphines are often desired for their catalytic activity, a balance must be struck with stability. In some cases, slightly less electron-donating but more oxidatively robust ligands (e.g., triarylphosphines) may be preferred. reddit.comresearchgate.net

For this compound, its alkylphosphine nature would make it prone to oxidation, necessitating careful handling under inert conditions or the use of protective strategies during its synthesis and application. reddit.com

Emerging Research Areas and Future Directions in Tert Butyl Phosphanylmethyl Phosphane Chemistry

Development of Sustainable and Renewable Phosphine (B1218219) Ligands

The principles of green chemistry are increasingly influencing the design of new catalytic systems, with a focus on sustainability and the use of renewable resources. While direct synthesis of tert-butyl phosphine ligands from renewable feedstocks is a long-term goal, current research contributes to sustainability by creating highly efficient and robust catalysts that minimize waste and energy consumption. The development of ligands like 2,2,6,6-tetramethylphosphinane (TMPhos), a close structural relative of di-tert-butylphosphine, from inexpensive and air-stable precursors such as ammonium (B1175870) hypophosphite, represents a step towards more sustainable synthetic routes. nih.gov The high efficacy of bulky, electron-rich trialkylphosphines, including those with tert-butyl groups, in promoting challenging cross-coupling reactions allows for processes to be run under milder conditions and with lower catalyst loadings, aligning with sustainability goals. tcichemicals.com The future in this area lies in designing ligands that are not only efficient but also derived from biorenewable sources or are easily recyclable, further reducing the environmental footprint of chemical manufacturing.

Integration of Novel Reaction Systems and Electrochemical Methods in Phosphine Synthesis and Catalysis

Modern catalysis research is exploring novel reaction environments and energy inputs to drive chemical transformations more efficiently. For tert-butyl phosphine complexes, this includes their application in specialized reaction systems like the Alpha process for methyl methacrylate (B99206) production, where a palladium catalyst bearing a 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) ligand is employed for the methoxycarbonylation of ethylene (B1197577). nih.govunits.it This process highlights the ability of these bulky phosphine ligands to achieve high selectivity for desired products. units.it Future advancements are anticipated in the integration of electrochemical methods for both the synthesis of the phosphine ligands themselves and for driving catalytic cycles. Electrosynthesis can offer a greener alternative to traditional chemical reductants and oxidants, potentially providing more direct and atom-economical pathways to complex phosphine architectures. Furthermore, using electrochemistry to regenerate the active state of a metal-phosphine catalyst could lead to more robust and long-lived catalytic systems.

Advancements in C-H Bond Activation and Functionalization Mediated by tert-Butyl Phosphine Complexes

The direct functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary objective in modern synthetic chemistry, offering a more efficient way to construct complex molecules. Bulky tert-butyl phosphine ligands play a crucial role in stabilizing the low-coordinate, reactive metal centers required for C-H activation. Research has shown that titanium complexes bearing tri-tert-butylphosphine (B79228) imide ligands react with trimethylaluminum (B3029685) through competing pathways of metathesis and C-H activation. researchgate.net Kinetic studies of these systems provide valuable mechanistic insights into the C-H activation step. researchgate.net Similarly, heterobimetallic complexes, such as those containing Zr/Co, have been shown to activate the C-H bonds of substrates like 4-tert-butylpyridine. osti.gov The steric hindrance provided by phosphine ligands is critical in these systems to facilitate selective transformations and prevent undesirable side reactions. scbt.com

| Parameter | Value | Units |

|---|---|---|

| Second-Order Rate Constant (k₁) | 3.9(5) x 10⁻⁴ | M⁻¹ s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 63(2) | kJ/mol |

| Entropy of Activation (ΔS‡) | -80(6) | J/mol·K |

Exploration of New Methodologies for P₄ Activation and Transformation

White phosphorus (P₄) is the primary feedstock for the production of organophosphorus compounds, but its tetrahedral structure is highly stable, making its direct and selective functionalization a significant chemical challenge. uni-regensburg.de Recent research has focused on using transition metal complexes to activate P₄ and related phosphorus-rich molecules. A notable example involves the activation of di-tert-butyldiphosphatetrahedrane, a P₄ analogue, using nickel(0) and nickel(I) complexes bearing N-heterocyclic carbene ligands. uni-regensburg.de This work demonstrates that the (tBuCP)₂ tetrahedron can be selectively activated, leading to novel frameworks. uni-regensburg.de While not directly involving a tert-butyl phosphine ligand on the activating metal, this research into activating tert-butyl-substituted phosphorus cage compounds is a critical step. Future work may explore the use of metal complexes with ancillary tert-butyl phosphine ligands to modulate the reactivity and selectivity of P₄ activation, potentially providing new pathways to valuable organophosphorus chemicals directly from the elemental source.

High-Throughput Screening and Automation in Ligand Discovery and Reaction Optimization

The discovery of new catalysts and the optimization of reaction conditions are often labor-intensive processes. High-throughput screening (HTS) and automation are becoming indispensable tools for accelerating this research. The modular nature of phosphine ligands, where steric and electronic properties can be systematically varied, makes them ideal candidates for HTS campaigns. Libraries of phosphine ligands, including various tert-butyl phosphine derivatives, can be rapidly synthesized and tested for a specific catalytic reaction. The steric bulk of the tert-butyl group is a key parameter that can be tuned, and its effect on catalytic performance can be systematically mapped. tcichemicals.com By combining automated synthesis platforms with rapid screening techniques, researchers can quickly identify optimal ligand structures and reaction conditions, significantly reducing the time required for catalyst development. This approach will be crucial for discovering the next generation of highly active and selective catalysts based on tert-butyl phosphine scaffolds for applications ranging from cross-coupling reactions to asymmetric catalysis. tcichemicals.com

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₄₄P₂ |

| Molecular Weight | 394.56 g/mol |

| Appearance | White solid |

| Melting Point | 105-106 °C |

| ³¹P NMR (C₆D₆) | δ 33.1 ppm |

Q & A

Basic: What are the optimal synthetic routes for tert-Butyl(phosphanylmethyl)phosphane, and how are intermediates characterized?

Answer:

Synthesis typically involves multi-step reactions with tert-butyl groups introduced via carbamate or phosphane precursors. For example, tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (CAS 296) can be synthesized using methods analogous to gold(I) chloride complexes with biphenylphosphane ligands . Key intermediates are characterized via <sup>1</sup>H-NMR (e.g., δ 0.92 ppm for tert-butyl protons) and <sup>31</sup>P{<sup>1</sup>H} NMR (δ ~99.8 ppm for phosphane coordination) to confirm regiochemistry and purity . Elemental analysis (e.g., C: 54.36%, H: 3.50%) further validates stoichiometry .

Basic: How do steric and electronic properties of tert-butyl substituents influence ligand design in catalysis?

Answer: